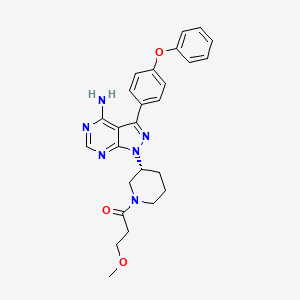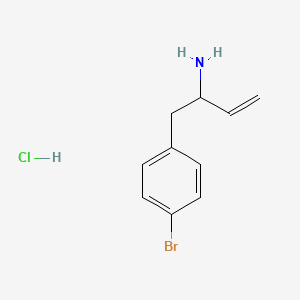
2-Ethyl-4,6-dimethylbenzylbromid
Descripción general
Descripción
2-Ethyl-4,6-dimethylbenzylbromid is a useful research compound. Its molecular formula is C11H15Br and its molecular weight is 227.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
HIV-1 Inhibition A study by Baba et al. (1991) found that certain analogues, including 5-ethyl-6-(3,5-dimethylbenzyl)uracil derivatives, are potent inhibitors of HIV-1 replication in cell cultures. These compounds, particularly 5-ethyl-1-ethoxymethyl-6-(3,5-dimethylbenzyl)uracil (E-EBU-dM), showed significant activity against HIV-1 without being cytotoxic to host cells. The study suggests these compounds act on HIV-1 reverse transcriptase via a unique mechanism (Baba et al., 1991).
Alzheimer's Disease Research In Alzheimer's disease research, a derivative of 2-Ethyl-4,6-dimethylbenzylbromide was used in a study by Shoghi-Jadid et al. (2002) to detect neurofibrillary tangles and beta-amyloid plaques in living patients. The study utilized [18F]FDDNP, a derivative, in positron emission tomography to localize and assess the load of these pathological markers in the brains of Alzheimer's patients (Shoghi-Jadid et al., 2002).
Antioxidant Research A study by Li et al. (2020) identified new compounds from Aquilaria sinensis, including derivatives of 2-(2-phenylethyl)chromones, which exhibited strong antioxidative properties. These compounds are structurally related to 2-Ethyl-4,6-dimethylbenzylbromide and demonstrate potential in oxidative stress-related research (Li et al., 2020).
Pharmacological Tool Development Croston et al. (2002) developed a nonpeptidic agonist of the urotensin-II receptor, using a compound structurally similar to 2-Ethyl-4,6-dimethylbenzylbromide. This research highlights its potential as a pharmacological tool in studying receptor activities and drug development (Croston et al., 2002).
Cancer Research Denny et al. (1987) synthesized derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, structurally related to 2-Ethyl-4,6-dimethylbenzylbromide, with demonstrated in vivo antitumor activity against solid tumors. This research provides insights into designing potential antitumor agents (Denny et al., 1987).
Propiedades
IUPAC Name |
2-(bromomethyl)-1-ethyl-3,5-dimethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Br/c1-4-10-6-8(2)5-9(3)11(10)7-12/h5-6H,4,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNXEJPVTVPHLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1CBr)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 3-[[2-[[4-[(Z)-N'-methoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B8256525.png)
![[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-[[[(2S)-2-[[(2R)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]propanoyl]amino]propanoyl]amino]propanoyl]amino]methylsulfanyl]hexanoyl-methylamino]propanoate](/img/structure/B8256542.png)

![Acetic acid;2-[4,6-diamino-3-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B8256564.png)
![(1R,2R,4R,5R,6R,7R,8R,13R,16S,17R)-11-ethyl-6-methyl-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecane-4,7,16-triol](/img/structure/B8256572.png)
![methyl 6-[3-ethenyl-4-(2-hydroxyethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B8256586.png)
![Heptanoic acid, 7-[[(1,1-dimethylethoxy)carbonyl]methylamino]-](/img/structure/B8256588.png)



![2-Methyl-2,9-diazaspiro[4.5]decan-3-one;dihydrochloride](/img/structure/B8256621.png)

